molecular formula C21H15BrFNO4S B11490474 7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11490474
M. Wt: 476.3 g/mol
InChI Key: RCZXJCNAYXAMIT-UHFFFAOYSA-N
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Description

7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid: is a complex organic compound that features a unique combination of bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine and Methoxy Groups: Bromination and methoxylation are carried out using brominating agents like bromine or N-bromosuccinimide and methoxylating agents such as sodium methoxide.

    Addition of the Fluorophenyl Group: This step involves a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thieno[3,2-b]pyridine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Products include alcohol derivatives.

    Substitution: Products include derivatives with substituted functional groups in place of bromine or fluorine.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-Bromo-2-ethoxyphenyl)-3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
  • 7-(5-Bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

The unique combination of bromine, fluorine, and methoxy groups in 7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid distinguishes it from similar compounds

Properties

Molecular Formula

C21H15BrFNO4S

Molecular Weight

476.3 g/mol

IUPAC Name

7-(5-bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H15BrFNO4S/c1-28-15-7-4-11(22)8-13(15)14-9-16(25)24-18-17(10-2-5-12(23)6-3-10)20(21(26)27)29-19(14)18/h2-8,14H,9H2,1H3,(H,24,25)(H,26,27)

InChI Key

RCZXJCNAYXAMIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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